![molecular formula C14H13FN2O3S B5599459 N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)
N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
“N-(3-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetamide” is a chemical compound with the molecular formula C14H13FN2O3S . It has an average mass of 308.328 Da and a monoisotopic mass of 308.063080 Da .
Molecular Structure Analysis
The molecular structure of “N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide” consists of a fluorophenyl group attached to a sulfonyl group, which is further connected to an amino phenyl group and an acetamide group .Physical And Chemical Properties Analysis
“N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide” has a molecular formula of C14H13FN2O3S and an average mass of 308.328 Da . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the sources I found .Scientific Research Applications
- Applications :
Chemical Structure
- Structure : A member of the (trifluoromethyl)benzene class, with a 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoyl group .
Anti-HIV Activity (Indole Derivatives)
Future Directions
The future directions of “N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide” and similar compounds could involve their use in the development of new agrochemicals and pharmaceuticals . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make these compounds particularly interesting for future research .
properties
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYWJNTIXPSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide |
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